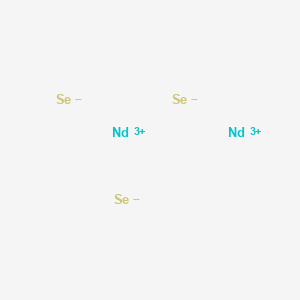
Dineodymium triselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dineodymium triselenide, also known as Nd2Se3, is a rare earth metal compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science. This compound is composed of two neodymium atoms and three selenium atoms, which are arranged in a crystal lattice structure.
Mechanism Of Action
The mechanism of action of Dineodymium triselenide is not yet fully understood. However, it is believed that its unique crystal structure and electronic properties contribute to its potential applications in various fields of science. In the field of electronics, its high electron mobility and low resistivity make it an ideal material for the development of high-performance transistors. In the field of optics, its nonlinear optical properties make it an ideal material for the development of laser systems and other optical devices. In the field of energy, its catalytic properties make it an ideal material for the conversion of carbon dioxide into useful chemicals. In the field of medicine, its potential anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dineodymium triselenide are not yet fully understood. However, studies have shown that it is relatively non-toxic and has low cytotoxicity in vitro. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
The main advantage of using Dineodymium triselenide in lab experiments is its unique properties and potential applications in various fields of science. However, its rarity and high cost may limit its availability for certain experiments. Additionally, its toxicity and potential environmental impact may require careful handling and disposal.
Future Directions
There are many potential future directions for the study of Dineodymium triselenide. In the field of electronics, further research could focus on the development of high-performance transistors and other electronic devices. In the field of optics, further research could focus on the development of laser systems and other optical devices. In the field of energy, further research could focus on the development of more efficient catalysts for the conversion of carbon dioxide into useful chemicals. In the field of medicine, further research could focus on the potential anti-cancer properties of Dineodymium triselenide and its mechanism of action.
Synthesis Methods
The synthesis of Dineodymium triselenide can be achieved through various methods, including solid-state reaction, chemical vapor transport, and hydrothermal synthesis. The solid-state reaction method involves heating neodymium and selenium in a vacuum-sealed quartz tube at high temperatures for several hours. The chemical vapor transport method involves the use of a carrier gas to transport the reactants to a high-temperature zone, where they react to form the compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature water to facilitate the reaction between neodymium and selenium.
Scientific Research Applications
Dineodymium triselenide has been extensively studied for its potential applications in various fields of science. In the field of electronics, it has been used as a semiconductor material for the development of high-performance transistors and other electronic devices. In the field of optics, it has been used as a nonlinear optical material for the development of laser systems and other optical devices. In the field of energy, it has been used as a catalyst for the conversion of carbon dioxide into useful chemicals. In the field of medicine, it has been studied for its potential as an anti-cancer agent.
properties
CAS RN |
12035-33-5 |
|---|---|
Product Name |
Dineodymium triselenide |
Molecular Formula |
Nd2Se3 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
neodymium(3+);selenium(2-) |
InChI |
InChI=1S/2Nd.3Se/q2*+3;3*-2 |
InChI Key |
GRQDWMGNQPGHOZ-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
Canonical SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
Other CAS RN |
12035-33-5 |
synonyms |
dineodymium triselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



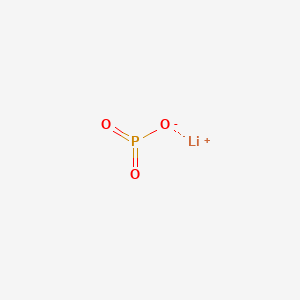
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

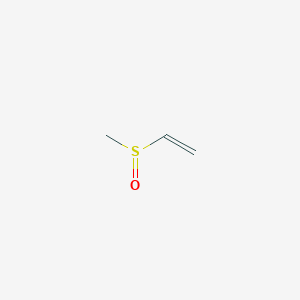
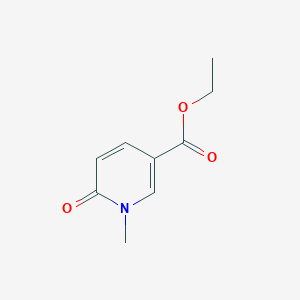
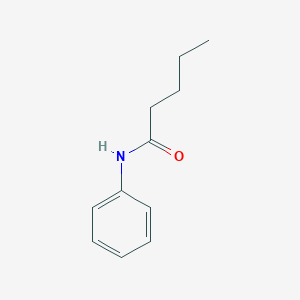

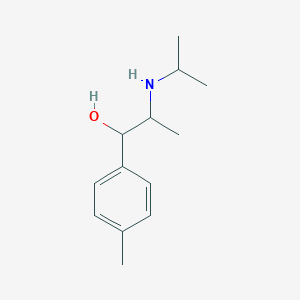

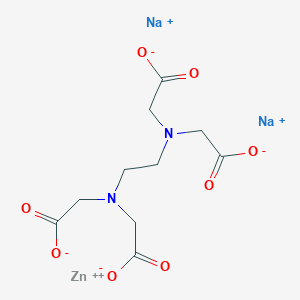

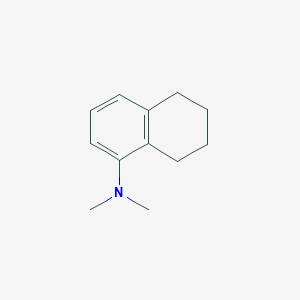

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)